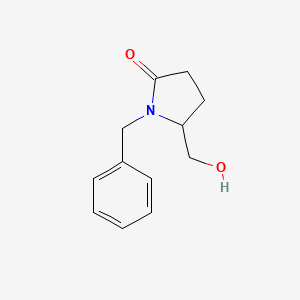

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

概要

説明

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C12H15NO2. It is characterized by a pyrrolidinone ring substituted with a benzyl group and a hydroxymethyl group.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:

Step 1: 1-Benzylpyrrolidin-2-one is dissolved in a suitable solvent, such as ethanol.

Step 2: Formaldehyde is added to the solution, followed by a base such as sodium hydroxide.

Step 3: The reaction mixture is stirred at room temperature for several hours.

Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

化学反応の分析

Types of Reactions: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: 1-Benzyl-5-(carboxymethyl)pyrrolidin-2-one.

Reduction: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one has been investigated for its pharmacological properties, particularly as a scaffold for developing new therapeutic agents. Its derivatives have shown promise in multiple areas:

- Anticancer Activity : Research has indicated that modifications of this compound can lead to enhanced anticancer effects. For instance, certain derivatives have demonstrated selective inhibition of cancer cell proliferation by targeting specific molecular pathways .

- Antidepressant Effects : Studies suggest that the structural modifications of this compound may enhance antidepressant properties, making it a candidate for further exploration in the treatment of mood disorders .

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for conditions such as anxiety and depression. Its derivatives have been studied for their effects on serotonin and dopamine receptors .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It is utilized in the synthesis of more complex molecules through various chemical reactions:

- Building Block in Synthesis : The compound can act as an intermediate in the synthesis of other biologically active molecules, facilitating the creation of chiral centers essential for drug efficacy .

- Reactivity Enhancement : The presence of the hydroxymethyl group increases the reactivity of the pyrrolidinone ring, allowing for further functionalization and derivatization to yield compounds with tailored biological activities .

Biological Studies

The compound is also employed in biological studies to understand its mechanisms of action and interactions with cellular processes:

- Mechanistic Studies : Research has focused on elucidating how this compound interacts with specific enzymes or receptors, impacting various signaling pathways within cells .

- Therapeutic Potential : Investigations into its therapeutic potential have revealed that it may modulate key biological targets involved in disease processes, thereby contributing to drug development efforts aimed at treating complex diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives showed selective inhibition of tumor growth in vitro. |

| Study B | Antidepressant Properties | Modified compounds exhibited improved efficacy in animal models of depression. |

| Study C | Neurological Impact | Compounds influenced serotonin receptor activity, indicating potential for anxiety treatment. |

作用機序

The mechanism of action of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and benzyl groups contribute to its binding affinity and specificity .

類似化合物との比較

1-Benzyl-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a hydroxymethyl group.

1-Benzyl-5-(hydroxymethyl)piperidin-2-one: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.

Uniqueness: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of both a benzyl and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of more complex pharmacological agents. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant research findings and case studies.

Antibacterial and Antifungal Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. A study examined various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications enhance their antimicrobial effectiveness.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. The presence of halogen substituents has been shown to enhance antibacterial activity significantly .

The mechanism by which this compound exerts its biological effects may involve modulation of enzymes related to bacterial growth and survival. For instance, research suggests that this compound could inhibit specific enzymes such as TXA2 synthetase and 5-lipoxygenase, which are critical in inflammatory responses .

Anticancer Potential

Emerging studies have highlighted the potential of pyrrolidine derivatives in cancer therapy. The compound's ability to interact with deubiquitinase complexes has been noted as a promising target for anticancer drugs. The USP1/UAF1 deubiquitinase complex is implicated in various cancer pathways, and inhibitors targeting this complex could lead to novel cancer therapies .

Case Study: Anticancer Activity

In a recent investigation involving various pyrrolidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines. Specifically, derivatives exhibiting structural similarities to this compound demonstrated significant antiproliferative effects in vitro.

特性

IUPAC Name |

1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECBQTBLDLREAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。